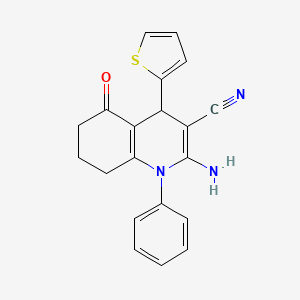![molecular formula C23H29BrN4O4 B11542925 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B11542925.png)
N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide is a complex organic compound with the following chemical formula:
C16H22N4O4Br
. - It belongs to the class of hydrazides and is characterized by its unique structure, which combines an aromatic nitro group, an amino group, and a bromophenoxy moiety.
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
- The synthetic route involves the reaction of 2-(2-bromophenoxy)acetic acid hydrazide with bis(2-methylpropyl)amine. The reaction proceeds under suitable conditions, typically using sulfuric acid as a catalyst.
- Industrial production methods may vary, but the key step remains the hydrazide formation. Optimization of reaction conditions and purification steps ensures high yields.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction of the nitro group could yield an amino derivative.
Substitution: The bromine atom can be substituted with other nucleophiles.
- Common reagents include reducing agents (e.g., sodium dithionite), nucleophiles (e.g., amines), and oxidizing agents (e.g., hydrogen peroxide).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand in coordination chemistry.
Biology: Explore its interactions with biomolecules (e.g., proteins, DNA) and potential bioactivity.
Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Evaluate its use as a precursor for functional materials (e.g., polymers, dyes).
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets.
- Molecular pathways could include inhibition of enzymes, modulation of gene expression, or interference with signaling cascades.
- Further studies are needed to elucidate specific targets.
Comparison with Similar Compounds
- Similar compounds include other hydrazides, nitrophenyl derivatives, and bromophenoxy-substituted molecules.
- What sets this compound apart is its unique combination of functional groups, potentially leading to distinct properties.
Properties
Molecular Formula |
C23H29BrN4O4 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-bromophenoxy)acetamide |
InChI |
InChI=1S/C23H29BrN4O4/c1-16(2)13-27(14-17(3)4)21-10-9-19(28(30)31)11-18(21)12-25-26-23(29)15-32-22-8-6-5-7-20(22)24/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)/b25-12+ |
InChI Key |
ICGXOPCETWVMKE-BRJLIKDPSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2Br |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542848.png)
![(3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide](/img/structure/B11542853.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
![2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11542878.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542890.png)
![1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11542894.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542900.png)
![4-[(Z)-{2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11542903.png)
![N-(pyridin-2-yl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11542904.png)
![(2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11542906.png)

![1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11542922.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542927.png)

